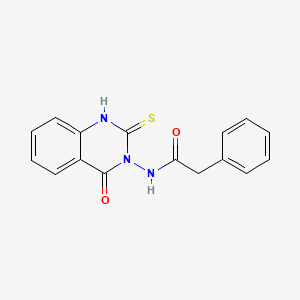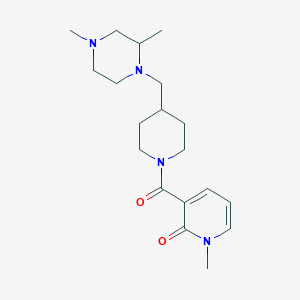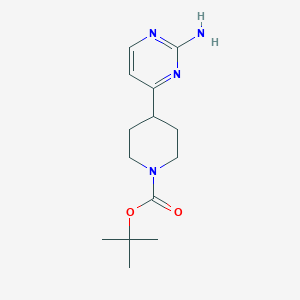![molecular formula C20H27NO3S B2502037 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 338965-65-4](/img/structure/B2502037.png)
2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of phenols and sulfonamides, as described in the second paper. The reaction between various phenols and N-(4,4-diethoxybutyl)sulfonamides in the presence of trifluoroacetic acid leads to the formation of 2-aryl-1-sulfonylpyrrolidines. This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H and 13C NMR spectroscopy, IR spectroscopy, and X-ray structural analysis. These techniques are crucial for determining the arrangement of atoms within a molecule and can be used to verify the structure of 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine once synthesized .
Chemical Reactions Analysis
The first paper discusses the living cationic polymerization of isobutyl vinyl ether, which is catalyzed by organoaluminum halides in the presence of 2,6-dimethylpyridine. Although the compound of interest is not directly mentioned, the paper provides insight into the reactivity of pyridine derivatives in the presence of organoaluminum compounds and could be relevant for understanding the chemical behavior of the sulfonylpyridine derivative .
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine, they do offer a glimpse into the properties of related compounds. For instance, the stability of carbocations in the presence of 2,6-dimethylpyridine is discussed, which could be related to the stability of the compound under similar conditions . The solubility, melting point, and other physical properties would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
- Pyrimidine derivatives, including those similar to 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine, are essential in understanding crystal structures and molecular interactions. Studies on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate provide insights into hydrogen bonding and the formation of hydrogen-bonded bimolecular ring motifs, which are critical in molecular design and drug development (Balasubramani, Muthiah, & Lynch, 2007).
Chemiluminescence Research
- The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, related to the chemical structure of interest, is significant in chemiluminescence research. This research provides insights into the light emission properties of these compounds and their potential applications in analytical chemistry (Watanabe et al., 2010).
Organic Synthesis and Reactivity
- Compounds structurally similar to 2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine play a crucial role in the field of organic synthesis. For instance, the preparation and reactivity of 2-iodylpyridines, which include similar structural motifs, highlight their utility as recyclable reagents in the oxidation of sulfides and alcohols (Yoshimura et al., 2011).
Material Science and Polymer Chemistry
- In the field of material science, derivatives similar to the chemical compound are used in the synthesis of novel materials. For example, research into fluorinated polyamides containing pyridine and sulfone moieties reveals insights into the properties of these polymers, such as solubility, thermal stability, and mechanical strength, which are crucial for various industrial applications (Liu et al., 2013).
Propiedades
IUPAC Name |
4,6-dimethyl-2-(2-methylpropoxy)-3-(2-propan-2-ylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c1-13(2)12-24-20-19(15(5)11-16(6)21-20)25(22,23)18-10-8-7-9-17(18)14(3)4/h7-11,13-14H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNAJOGNPNIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2C(C)C)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


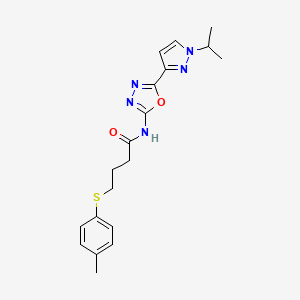

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
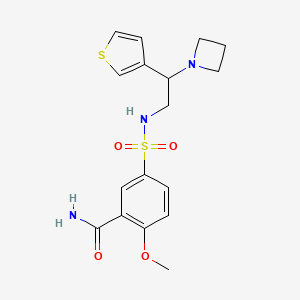

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
